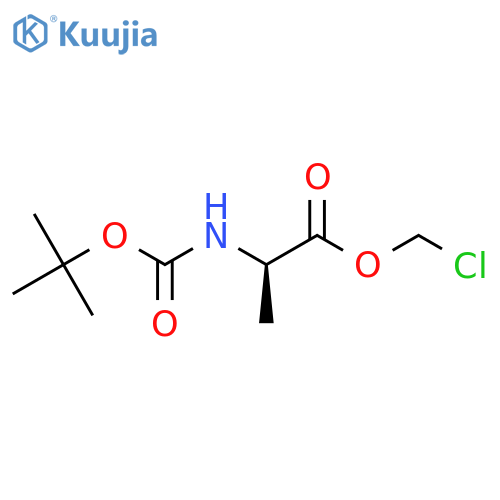Cas no 1932604-50-6 (R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester)

1932604-50-6 structure
商品名:R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester
CAS番号:1932604-50-6
MF:C9H16ClNO4
メガワット:237.680642127991
CID:4709723
R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester 化学的及び物理的性質
名前と識別子
-
- R-2-tert-Butoxycarbonylaminopropionic acid chloromethyl ester
- R-2-tert-Butoxycarbonylamino-propionic acid chloromethyl ester
- R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester
-
- インチ: 1S/C9H16ClNO4/c1-6(7(12)14-5-10)11-8(13)15-9(2,3)4/h6H,5H2,1-4H3,(H,11,13)/t6-/m1/s1
- InChIKey: MVUAMEQSMWWVQY-ZCFIWIBFSA-N
- ほほえんだ: ClCOC([C@@H](C)NC(=O)OC(C)(C)C)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 237
- トポロジー分子極性表面積: 64.599
R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-375940-0.05g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 0.05g |
$912.0 | 2023-03-02 | ||
| Enamine | EN300-375940-0.25g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 0.25g |
$999.0 | 2023-03-02 | ||
| Enamine | EN300-375940-10.0g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 10.0g |
$4667.0 | 2023-03-02 | ||
| Enamine | EN300-375940-1.0g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-375940-2.5g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 2.5g |
$2127.0 | 2023-03-02 | ||
| Enamine | EN300-375940-0.5g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 0.5g |
$1043.0 | 2023-03-02 | ||
| Enamine | EN300-375940-5.0g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 5.0g |
$3147.0 | 2023-03-02 | ||
| Enamine | EN300-375940-0.1g |
chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate |
1932604-50-6 | 0.1g |
$956.0 | 2023-03-02 |
R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester 関連文献
-
1. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Shenglai Yao,Christoph van Wüllen,Matthias Driess Chem. Commun., 2008, 5393-5395
1932604-50-6 (R-2-Tert-Butoxycarbonylaminopropionic acid chloromethyl ester) 関連製品
- 898360-41-3(N'-(3,4-dimethylphenyl)-N-2-(furan-2-yl)ethylethanediamide)
- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)
- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
